molecular formula C17H24N2O3 B5213541 ethyl 1-[4-(acetylamino)benzyl]-2-piperidinecarboxylate

ethyl 1-[4-(acetylamino)benzyl]-2-piperidinecarboxylate

Cat. No. B5213541
M. Wt: 304.4 g/mol
InChI Key: LTTIQQKWTGOUHL-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(acetylamino)benzyl]-2-piperidinecarboxylate, also known as EAPB, is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. EAPB is a highly potent and selective agonist of the serotonin 5-HT7 receptor, which plays a crucial role in regulating various physiological and behavioral functions.

Mechanism of Action

Ethyl 1-[4-(acetylamino)benzyl]-2-piperidinecarboxylate acts as a highly potent and selective agonist of the serotonin 5-HT7 receptor. By binding to this receptor, this compound can activate various signaling pathways that regulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This, in turn, can have a significant impact on various physiological and behavioral functions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the central nervous system. The compound has been shown to enhance cognitive function, improve mood, and promote wakefulness. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-[4-(acetylamino)benzyl]-2-piperidinecarboxylate in lab experiments is its high potency and selectivity for the serotonin 5-HT7 receptor, which allows for precise and targeted manipulation of this receptor. Additionally, this compound has been shown to have a relatively low toxicity profile and is well-tolerated in animal studies.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its high cost, which can make it difficult to use in large-scale studies. Additionally, the compound has a relatively short half-life, which can make it challenging to maintain consistent levels in the body over an extended period.

Future Directions

There are several potential future directions for research on ethyl 1-[4-(acetylamino)benzyl]-2-piperidinecarboxylate. One area of interest is the potential use of this compound in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, further research is needed to understand the precise mechanisms of action of this compound and to identify potential therapeutic targets for the compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has a high potency and selectivity for the serotonin 5-HT7 receptor and has been shown to have various biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, the compound has several potential future directions for research, particularly in the development of new treatments for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of ethyl 1-[4-(acetylamino)benzyl]-2-piperidinecarboxylate involves a multi-step process, which includes the reaction of 4-(acetylamino)benzaldehyde with piperidine in the presence of a reducing agent, followed by esterification with ethyl chloroformate. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Ethyl 1-[4-(acetylamino)benzyl]-2-piperidinecarboxylate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity and selectivity for the serotonin 5-HT7 receptor, which is involved in the regulation of various physiological and behavioral functions such as mood, cognition, and sleep.

properties

IUPAC Name

ethyl 1-[(4-acetamidophenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-3-22-17(21)16-6-4-5-11-19(16)12-14-7-9-15(10-8-14)18-13(2)20/h7-10,16H,3-6,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTIQQKWTGOUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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